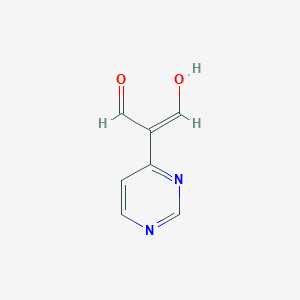![molecular formula C24H17Cl2N3O4 B12041438 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041438.png)
4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and is often associated with azo compounds. The presence of chloro, hydroxy, and methoxy substituents further enhances its chemical reactivity and potential utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide typically involves a multi-step process:
Diazotization Reaction: The process begins with the diazotization of 2-chloro-4-hydroxyaniline. This involves treating the aniline derivative with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-chloro-5-methoxyaniline in an alkaline medium to form the azo compound.
Amidation: The resulting azo compound undergoes amidation with 1-hydroxy-2-naphthoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pH, and reagent concentrations) is crucial in industrial settings to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy groups present in the compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The azo group can be reduced to form amines, which can further participate in various chemical reactions.
Substitution: The chloro substituents can be replaced by nucleophiles in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a dye or staining agent can be explored due to its azo group, which is known for its vivid colors. It can be used in histological studies to stain tissues and cells.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of dyes and pigments. Its stability and color properties make it suitable for use in textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism by which 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of hydroxy and methoxy groups suggests potential interactions with hydrogen bonding sites, while the azo group could participate in electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide
- **this compound
Uniqueness
Compared to other azo compounds, this compound stands out due to its specific substituents, which confer unique chemical reactivity and potential applications. The combination of chloro, hydroxy, and methoxy groups, along with the naphthalene core, makes it a versatile compound for various scientific and industrial uses.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C24H17Cl2N3O4 |
|---|---|
Peso molecular |
482.3 g/mol |
Nombre IUPAC |
4-[(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17Cl2N3O4/c1-33-14-7-8-18(25)22(11-14)27-24(32)17-12-21(15-4-2-3-5-16(15)23(17)31)29-28-20-9-6-13(30)10-19(20)26/h2-12,30-31H,1H3,(H,27,32) |
Clave InChI |
XVPHDUOSCGEHOQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=C(C=C4)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12041358.png)
![2-phenyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide](/img/structure/B12041366.png)

![7-Benzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041384.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B12041388.png)
![2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid](/img/structure/B12041396.png)


![N-(oxan-4-yl)-4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide;hydrate](/img/structure/B12041412.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12041424.png)
![(9R,10S)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12041429.png)


